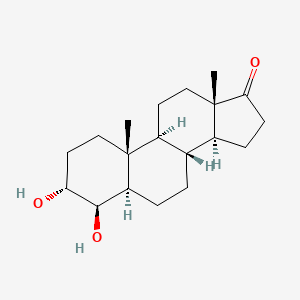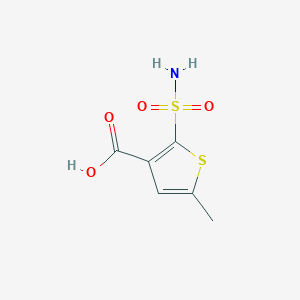
5-Methyl-2-sulfamoylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-sulfamoylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 5-position, a sulfamoyl group at the 2-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfamoylthiophene-3-carboxylic acid typically involves the electrophilic substitution reaction of 5-methyl-4-thiophenemethanol. In the presence of concentrated sulfuric acid, the alcohol group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-sulfamoylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-sulfamoylthiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-sulfamoylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate
- Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate
Uniqueness
5-Methyl-2-sulfamoylthiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring. The presence of both a sulfamoyl group and a carboxylic acid group provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7NO4S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
5-methyl-2-sulfamoylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO4S2/c1-3-2-4(5(8)9)6(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) |
InChI Key |
SWVCQVNUHZERAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


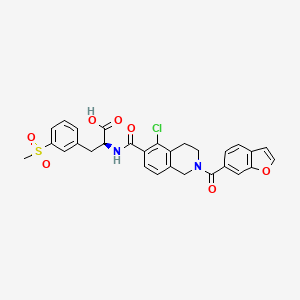
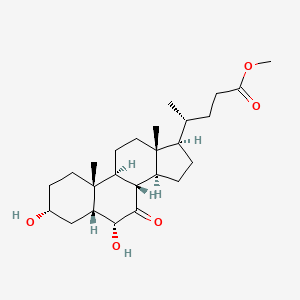
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
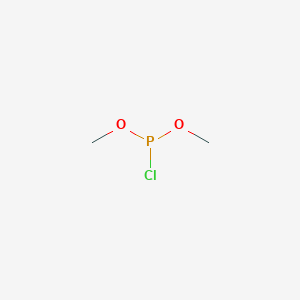
![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
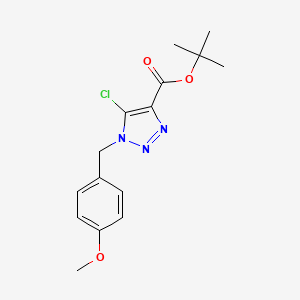
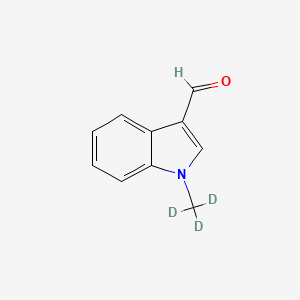
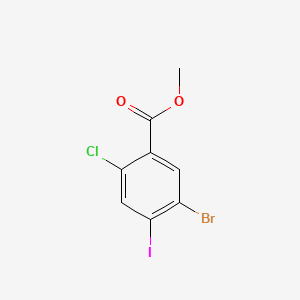

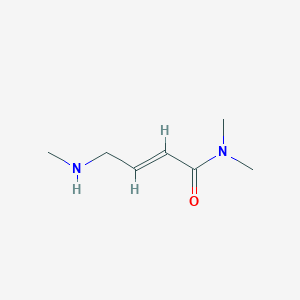
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
